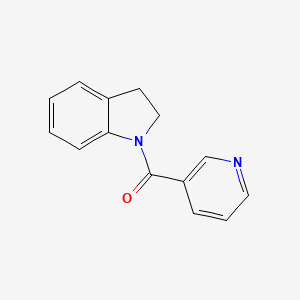
2-(1-ethylpropyl)-N-phenyl-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-ethylpropyl)-N-phenyl-4-quinazolinamine is a useful research compound. Its molecular formula is C19H21N3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.173547683 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Research in organic chemistry has led to the development of innovative synthesis methods for quinazoline derivatives. A study by Ohta et al. (2010) presented a novel synthesis approach for 2-phenyl-4-[(triisopropylsilyl)methyl]quinazolines from monosubstituted arenes. This method involves treatment with 5-nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one and K(2)CO(3) in the presence of CuBr, yielding moderate to good yields (Ohta, Tokimizu, Oishi, Fujii, & Ohno, 2010).
Antibacterial Activity
The antibacterial properties of quinazoline derivatives have been extensively studied. Van Horn et al. (2014) synthesized a series of N(2),N(4)-disubstituted quinazoline-2,4-diamines showing significant activity against multidrug-resistant Staphylococcus aureus. This study emphasizes the potential of quinazoline derivatives as platforms for developing new antibacterial agents (Van Horn, Burda, Fleeman, Shaw, & Manetsch, 2014).
Applications in Optoelectronics
Quinazolines have found applications in the field of optoelectronics, owing to their luminescent properties. Lipunova et al. (2018) reviewed the use of functionalized quinazolines and pyrimidines in creating novel optoelectronic materials. These compounds, especially when incorporated into π-extended conjugated systems, have shown promise for use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antiviral and Antineoplastic Properties
Further research has demonstrated the antiviral and antineoplastic potentials of quinazoline derivatives. Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates displaying weak to good activity against the Tobacco mosaic virus (TMV), suggesting their potential use in antiviral therapies (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012). Similarly, Markosyan et al. (2014) explored the antineoplastic properties of 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones, indicating their application in cancer treatment (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
Antihistaminic Activity
Notably, Alagarsamy and colleagues have contributed to the development of quinazolin-4(3H)-ones as H1-antihistaminic agents. Their research led to the identification of compounds with significant protection against histamine-induced bronchospasm in guinea pigs, highlighting the therapeutic potential of these compounds in allergy treatment (Alagarsamy, Shyam Sundar, Gobinath, Nivedhitha, Parthiban, Shankar, Sulthana, & Raja Solomon, 2012).
Propiedades
IUPAC Name |
2-pentan-3-yl-N-phenylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-3-14(4-2)18-21-17-13-9-8-12-16(17)19(22-18)20-15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFKBSLQJVPNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2C(=N1)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5592370.png)
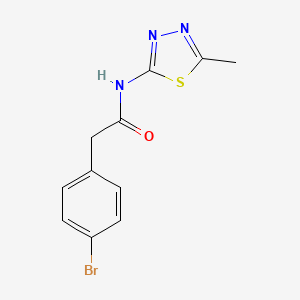
![2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone](/img/structure/B5592377.png)
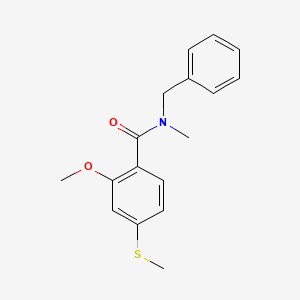
![3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592385.png)
![((3R*,4R*)-1-[(5-fluoro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5592386.png)
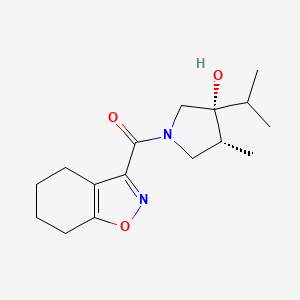

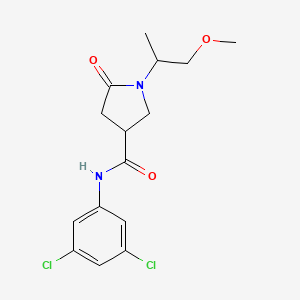
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)propanamide](/img/structure/B5592422.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5592432.png)
![1-(2,3-difluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5592439.png)
